5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin
Description
Properties
Molecular Formula |
C15H18FN3O3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C15H18FN3O3S/c1-9(2)13-12(8-20)14(10-4-6-11(16)7-5-10)18-15(17-13)19-23(3,21)22/h4-7,9,20H,8H2,1-3H3,(H,17,18,19) |
InChI Key |
SEWYEEYQONHWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring.
Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and reduction, to form the desired (3R,5R)-3,5-dihydroxyhexanoate moiety.
Industrial Production Methods
Industrial production of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Large batch reactors are used to carry out the multi-step synthesis under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Key Reaction Steps
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Formation of the Dihydroxyhexanoate Moiety :
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The synthesis begins with the preparation of a tert-butyl ester intermediate to protect the carboxylic acid group during subsequent reactions .
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A Wittig reaction is employed to introduce the α,β-unsaturated ketone moiety, followed by a sodium borohydride reduction to convert the ketone to a diol .
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The stereochemistry of the diol is controlled via selective hydrolysis under alkaline conditions, ensuring the (3R,5R)-configuration .
-
-
Synthesis of the Pyrimidine Core :
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Coupling Reactions :
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Final Deprotection and Purification :
Critical Reaction Conditions and Reagents
The following table summarizes key reaction conditions and reagents from validated synthesis methods:
Stereochemical Control
The (3R,5R)-configuration of the dihydroxyhexanoate moiety is achieved through:
-
Selective reduction : Sodium borohydride reduces the α,β-unsaturated ketone to a diol, favoring the (3R,5R)-configuration .
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Hydrolysis : Alkaline conditions at low temperatures hydrolyze the (3R,5S)-isomer, leaving the (3R,5R)-isomer intact .
Comparison with Other Statins
While 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin shares structural similarities with other statins (e.g., Atorvastatin, Simvastatin), its synthesis pathway differs in:
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Solubility enhancement : The dihydroxyhexanoate moiety improves aqueous solubility compared to hydrophobic statins like Simvastatin .
-
Reduced metabolic dependence : Unlike CYP3A4-dependent statins, Rosuvastatin relies on OATP1B1 and BCRP transporters, minimizing drug-drug interactions .
Analytical and Quality Control Relevance
This compound is critical in:
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Impurity profiling : Used to identify and quantify impurities during Rosuvastatin production .
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Toxicity studies : Assesses safety parameters for ANDA filings and regulatory compliance .
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Pharmacokinetic validation : Ensures batch consistency in drug metabolism and bioavailability .
Challenges in Scalability
Patent highlights challenges in commercial-scale production, including:
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Byproduct formation : Side reactions during α,β-unsaturated ketone synthesis.
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Purification complexity : Requires multiple recrystallization steps to achieve >98% purity .
This synthesis pathway underscores the compound’s role as a key intermediate in Rosuvastatin production, emphasizing stereochemical precision and efficient coupling strategies.
Scientific Research Applications
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the synthesis of complex organic molecules.
Biology: The compound is used to investigate the biological pathways involved in cholesterol biosynthesis and metabolism.
Medicine: It is extensively studied for its therapeutic effects in lowering cholesterol levels and reducing the risk of cardiovascular diseases.
Mechanism of Action
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Atorvastatin, a comparator statin, reduces microbial richness, highlighting structure-dependent microbiome modulation .
- Toxicity Profile: Impurities like the (3S,5S)-isomer are non-toxic at regulated levels but require monitoring to prevent batch contamination .
Q & A
Basic: How can researchers design experiments to synthesize 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin with stereochemical precision?
Methodological Answer:
Synthesis requires careful control of stereochemistry at the 3R and 5R positions. A validated approach involves using intermediates like 3,5-dioxo hexanoate esters, followed by enantioselective reduction (e.g., chiral catalysts or enzymatic methods). Key steps include:
- Intermediate Preparation : Use compound (II) (3,5-dioxo hexanoate ester) as a precursor, as described in multi-step synthetic pathways .
- Reduction Optimization : Employ asymmetric hydrogenation or biocatalysts to ensure high enantiomeric excess (ee) for the (3R,5R) configuration.
- Characterization : Confirm stereochemistry via chiral HPLC, X-ray crystallography, or NMR with chiral shift reagents .
Basic: What analytical techniques are validated for quantifying Rosuvastatin in biological matrices like plasma?
Methodological Answer:
Robust methods include:
- LC-MS/MS : Using transitions m/z 482.1 → 258.1 for Rosuvastatin and m/z 324.2 → 127.2 for internal standards (e.g., gliclazide). Optimize collision energy (40 eV) and fragmentor voltage (140 V) for sensitivity .
- HPLC with UV Detection : Reverse-phase C18 columns, mobile phases of acetonitrile-phosphate buffer (pH 3.0), and detection at 243 nm. Validate linearity (10–500 ng/mL), precision (RSD < 5%), and recovery (>85%) .
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation with methanol-acetonitrile (1:1) to minimize matrix effects .
Advanced: How can discrepancies in clinical outcomes between Rosuvastatin’s anti-inflammatory (CRP-lowering) and lipid-lowering effects be resolved?
Methodological Answer:
Discrepancies may arise from patient stratification or pharmacogenomic variability. Strategies include:
- Subgroup Analysis : Re-analyze trial data (e.g., JUPITER trial) by stratifying patients based on baseline CRP levels, LDL-C thresholds, or genetic polymorphisms (e.g., SLCO1B1 variants affecting transport) .
- Mechanistic Studies : Use in vitro models (e.g., hepatocytes or macrophages) to isolate CRP modulation via NF-κB pathways vs. LDL-C reduction via HMG-CoA reductase inhibition.
- Meta-Regression : Pool data from trials like CORONA and AURORA to assess effect modifiers (e.g., diabetes status, renal function) .
Advanced: How do transporter protein interactions (e.g., OATP1B1/BCRP) influence Rosuvastatin’s pharmacokinetics, and how can this be modeled?
Methodological Answer:
Rosuvastatin is a substrate for OATP1B1 (uptake) and BCRP (efflux). Methodological approaches:
- In Vitro Transport Assays : Use transfected HEK293 cells to measure uptake inhibition by drugs like cyclosporine (OATP1B1 inhibitor) or elacridar (BCRP inhibitor) .
- PBPK Modeling : Incorporate transporter kinetics into GastroPlus™ models to predict drug-drug interactions (DDIs). Key parameters: transporter Vmax, Km, and inhibition constants (Ki) .
- Clinical DDI Studies : Co-administer Rosuvastatin with inhibitors (e.g., ritonavir) and measure AUC changes. Use nonlinear mixed-effects modeling (NONMEM) to quantify interaction magnitude .
Advanced: What strategies optimize oral bioavailability of Rosuvastatin given its BCS Class III limitations?
Methodological Answer:
BCS Class III drugs require enhanced permeability. Strategies include:
- Formulation Engineering : Develop self-nanoemulsifying drug delivery systems (SNEDDS) to improve solubility and intestinal lymphatic uptake .
- Dietary Modulation : Advise patients to consume high-protein, low-fat meals to reduce bile salt interference and enhance permeability .
- Prodrug Design : Synthesize ester prodrugs (e.g., Rosuvastatin isoamyl ester) to increase lipophilicity and passive diffusion. Validate stability and conversion rates in vivo .
Advanced: How can researchers resolve contradictions in the relationship between Rosuvastatin’s plasma concentration and myopathy risk?
Methodological Answer:
Contradictions may stem from genetic or demographic variability. Approaches:
- Pharmacogenomic Screening : Genotype patients for SLCO1B1 c.521T>C polymorphism, which reduces hepatic uptake and increases systemic exposure .
- Population PK/PD Modeling : Use nonlinear models to correlate Rosuvastatin AUC with creatine kinase (CK) elevation thresholds. Adjust dosing in Asian populations (lower CYP2C9 activity) .
- TDM Integration : Implement therapeutic drug monitoring (TDM) in high-risk cohorts (e.g., renal impairment) to maintain plasma levels below 50 ng/mL .
Basic: What pharmacopeial standards and impurity profiles are critical for Rosuvastatin in preclinical studies?
Methodological Answer:
- Reference Standards : Use USP/EP-certified Rosuvastatin calcium (C44CaH54F2N6O12S2, MW 1001) for calibration. Impurities include lactone forms (e.g., Rosuvastatin-5S-lactone, CAS 503610-43-3) and stereoisomers (6S-isomer, CAS 854898-53-6) .
- HPLC Purity Methods : Employ gradient elution (0.1% formic acid/acetonitrile) to resolve impurities at RRT 0.8–1.2. Set acceptance criteria: total impurities < 0.5% .
Advanced: How can physiologically based pharmacokinetic (PBPK) models predict Rosuvastatin’s food effects?
Methodological Answer:
- Model Construction : Input parameters include LogD (0.13 at pH 7.0), permeability (Peff 1.5 × 10⁻⁴ cm/s), and solubility (0.17 g/L). Simulate fed-state intestinal conditions (e.g., bile salt concentrations) .
- Sensitivity Analysis : Identify critical variables (e.g., gastric emptying time, luminal pH) using Monte Carlo simulations. Validate against clinical AUC ratios (fed/fasting) .
- Dietary Recommendations : Advise low-fiber diets to reduce adsorption and high-protein meals to enhance permeability in hyperlipidemic patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
